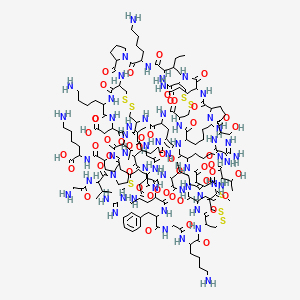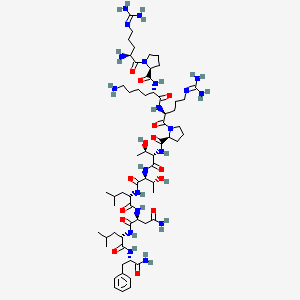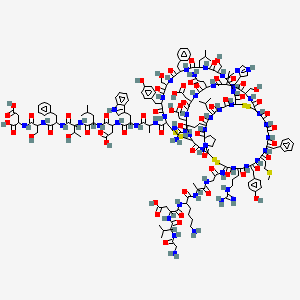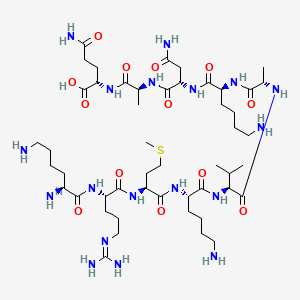
α-Faktor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mating Factor α is a peptide pheromone secreted by the yeast Saccharomyces cerevisiae. It plays a crucial role in the yeast mating process by acting on cells of the opposite mating type (type a). This pheromone mediates the conjugation process between the two types by inhibiting the initiation of DNA synthesis in type a cells and synchronizing them with type α .
Wissenschaftliche Forschungsanwendungen
Mating Factor α has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Plays a key role in studies of yeast mating and cell cycle regulation. It is also used in research on signal transduction pathways and pheromone-receptor interactions.
Industry: Employed in the production of recombinant proteins by acting as a secretion signal in yeast expression systems
Wirkmechanismus
Target of Action
The primary target of the Mating Factor α (α-MF) is the Ste2p receptor , a class D G-protein-coupled receptor . This receptor is found on the surface of yeast cells and plays a crucial role in the mating process .
Mode of Action
The α-MF is a hydrophobic peptide that binds to the Ste2p receptor . This binding triggers a series of intracellular events, leading to changes in the cell’s behavior and physiology . The α-MF secretion signal is widely used for recombinant protein secretion in yeast, directing proteins from the cytosol to the extracellular matrix .
Biochemical Pathways
The α-MF operates through the mating factor pathway , a signaling pathway known to control yeast reproduction . In this process, two haploid yeast cells combine to form a diploid cell . The α-MF secretion signal plays a crucial role in this pathway, directing the secretion of proteins involved in the mating process .
Pharmacokinetics
The α-MF is a peptide, and its pharmacokinetics are largely determined by its secretion efficiency . The secretion efficiency directly impacts the yields of the targeted proteins in the fermentation broth . The α-MF secretion signal from S. cerevisiae is the most common and widely used signal sequence for protein secretion .
Result of Action
The binding of the α-MF to its receptor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This leads to the formation of a diploid cell from two haploid cells . The α-MF also plays a role in the secretion of recombinant proteins, with its efficiency directly impacting the yield of these proteins .
Action Environment
The action of the α-MF is influenced by various environmental factors. For instance, the secretion efficiency of the α-MF secretion signal can vary among different yeast species . Moreover, some proteins cannot be secreted efficiently using the α-MF secretion signal, indicating that the optimal choice of secretion signals is often protein-specific .
Biochemische Analyse
Biochemical Properties
Mating Factor α interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a class D G-protein-coupled receptor Ste2p . This interaction is crucial for the mating process in yeast cells .
Cellular Effects
The effects of Mating Factor α on cells are profound. It inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This effect is essential for the synchronization of the two mating types during the mating process .
Molecular Mechanism
Mating Factor α exerts its effects at the molecular level through binding interactions with biomolecules. It binds to the Ste2p receptor, a class D G-protein-coupled receptor . This binding initiates a series of steps called a signal transduction pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mating Factor α have been observed to change over time. For instance, mutations in the pro-region of the Mating Factor α secretory signal have been shown to lead to different levels of granulocyte colony-stimulating factor (G-CSF) production in Pichia pastoris .
Metabolic Pathways
Mating Factor α is involved in the mating process metabolic pathway in yeast cells. It interacts with the Ste2p receptor, initiating a signal transduction pathway that leads to the synchronization of the two mating types .
Transport and Distribution
Mating Factor α is excreted into the culture medium by haploid cells of the alpha mating type . It acts on cells of the opposite mating type (type A), mediating the conjugation process between the two types .
Subcellular Localization
Mating Factor α is secreted into the extracellular environment by yeast cells . It is not localized within the cell but is instead released into the surrounding medium to interact with cells of the opposite mating type .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mating Factor α can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Mating Factor α often involves recombinant DNA technology. The gene encoding the pheromone is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli or Pichia pastoris. The host organism then produces the peptide, which is subsequently purified from the culture medium .
Analyse Chemischer Reaktionen
Types of Reactions: Mating Factor α primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine).
Peptide Cleavage: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin in SPPS.
Major Products: The primary product of these reactions is the Mating Factor α peptide itself. During recombinant production, the peptide may be secreted into the culture medium and then purified .
Vergleich Mit ähnlichen Verbindungen
Mating Factor a: Another yeast pheromone secreted by type a cells, which acts on type α cells.
Pheromone α1: A variant of Mating Factor α with slight differences in amino acid sequence.
Uniqueness: Mating Factor α is unique in its specific role in the mating process of Saccharomyces cerevisiae. It has a well-defined sequence and structure that allows it to interact precisely with its receptor on type a cells, making it a valuable tool in studies of cell signaling and mating .
Eigenschaften
CAS-Nummer |
59401-28-4 |
|---|---|
Molekularformel |
C82H114N20O17S |
Molekulargewicht |
1684.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C82H114N20O17S/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
SBKVPJHMSUXZTA-MEJXFZFPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Sequenz |
One Letter Code: WHWLQLKPGQPMY |
Synonyme |
Mating Factor α |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Glu27]-PKC (19-36)](/img/structure/B612418.png)





![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

